molecular formula C21H26FN3O2 B5060669 N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea

N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea

货号 B5060669
分子量: 371.4 g/mol
InChI 键: IJDYCFNUYPIQSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, commonly known as Compound 1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of obesity and type 2 diabetes. Compound 1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

作用机制

Compound 1 selectively inhibits N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which is a negative regulator of insulin signaling. N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea dephosphorylates insulin receptor substrate 1 (IRS-1), which leads to decreased insulin signaling and glucose uptake in peripheral tissues. By inhibiting N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, Compound 1 increases insulin signaling and glucose uptake, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased insulin signaling and glucose uptake in peripheral tissues, reduced hepatic glucose production, and increased energy expenditure. In addition, Compound 1 has been shown to reduce inflammation and improve lipid metabolism in these models.

实验室实验的优点和局限性

Compound 1 has several advantages for lab experiments. It is a potent and selective inhibitor of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which makes it a useful tool for studying the role of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea in insulin signaling and glucose metabolism. In addition, Compound 1 has shown promising results in preclinical models of obesity and type 2 diabetes, which makes it a potential therapeutic agent for these diseases.
One limitation of Compound 1 is that it has not yet been tested in humans. Therefore, its safety and efficacy in humans are not yet known. In addition, the synthesis of Compound 1 is relatively complex and may not be suitable for large-scale production.

未来方向

There are several future directions for research on Compound 1. One area of interest is the development of more potent and selective N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea inhibitors. Another area of interest is the investigation of the long-term effects of Compound 1 on glucose metabolism and insulin sensitivity. In addition, the safety and efficacy of Compound 1 in humans need to be evaluated in clinical trials. Finally, the potential use of Compound 1 as a therapeutic agent for other metabolic diseases, such as non-alcoholic fatty liver disease, should be explored.

合成方法

Compound 1 can be synthesized using a multi-step process starting from commercially available reagents. The synthesis involves the reaction of 4-fluorobenzylamine with 3-methoxyphenyl isocyanate to form the intermediate urea. The urea is then reacted with piperidine and formaldehyde to form Compound 1. The purity and yield of the final product can be improved by using chromatographic techniques such as column chromatography or HPLC.

科学研究应用

Compound 1 has been extensively studied in preclinical models of obesity and type 2 diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in obese mice and rats. In addition, Compound 1 has been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated through the inhibition of N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(3-methoxyphenyl)urea, which leads to increased insulin signaling and glucose uptake in peripheral tissues.

属性

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-27-20-4-2-3-19(13-20)24-21(26)23-14-16-9-11-25(12-10-16)15-17-5-7-18(22)8-6-17/h2-8,13,16H,9-12,14-15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYCFNUYPIQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(4-fluorobenzyl)piperidin-4-yl]methyl}-N'-(3-methoxyphenyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。